

physical properties of 3-Amino-2-chloro-5-iodopyridine

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Compound of Interest

Compound Name: 2-Chloro-5-iodopyridin-3-amine

Cat. No.: B1586668

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An In-depth Technical Guide to the Physical Properties of 3-Amino-2-chloro-5-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-Amino-2-chloro-5-iodopyridine (CAS No. 426463-09-4). Recognizing the limited availability of published data for this specific heterocyclic compound, this document synthesizes available information, offers a comparative analysis with closely related isomers, and presents detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for synthesis, characterization, and application development.

Introduction and Chemical Identity

3-Amino-2-chloro-5-iodopyridine is a substituted pyridine derivative. Such halogenated and aminated pyridines are valuable building blocks in medicinal chemistry and materials science. The unique arrangement of the amino, chloro, and iodo substituents on the pyridine ring offers multiple reactive sites for further functionalization, making it a compound of interest for the synthesis of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the halogen atoms and the electron-donating amino group create a unique electronic profile that influences its reactivity and physical properties.

The definitive identification of this compound is established by the following identifiers:

Identifier	Value	Source
CAS Number	426463-09-4	[1] [2]
Molecular Formula	C ₅ H ₄ ClIN ₂	[1]
Molecular Weight	254.46 g/mol	[1]
InChI	1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2	[1]
InChI Key	CIKQIWYGYUILOL-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>Nc1cc(I)cnc1Cl</chem>	[1]

Known and Anticipated Physical Properties

Comprehensive experimental data for 3-Amino-2-chloro-5-iodopyridine is not extensively documented in publicly accessible literature. However, supplier data provides a foundational set of properties.

Property	Value	Comments	Source
Appearance	Solid	Expected to be a crystalline powder, typical for similar small organic molecules.	[1]
Melting Point	128-133 °C	This range suggests a relatively pure compound. A broader range would indicate the presence of impurities.	[1]
Purity (Assay)	97%	As determined by the supplier.	[1]

Comparative Analysis with Isomers

To build a more complete predictive profile, it is instructive to compare the known properties of the target compound with its structural isomers. The position of substituents can significantly impact physical properties like melting point and boiling point due to differences in crystal packing, dipole moment, and intermolecular forces.

Compound	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)
3-Amino-2-chloro-5-iodopyridine	426463-09-4	254.46	128-133
3-Amino-5-chloro-2-iodopyridine	1057322-74-3	254.46	Not Available
2-Amino-5-chloro-3-iodopyridine	211308-81-5	254.45	Not Available
3-Amino-2-chloropyridine	6298-19-7	128.56	76-78

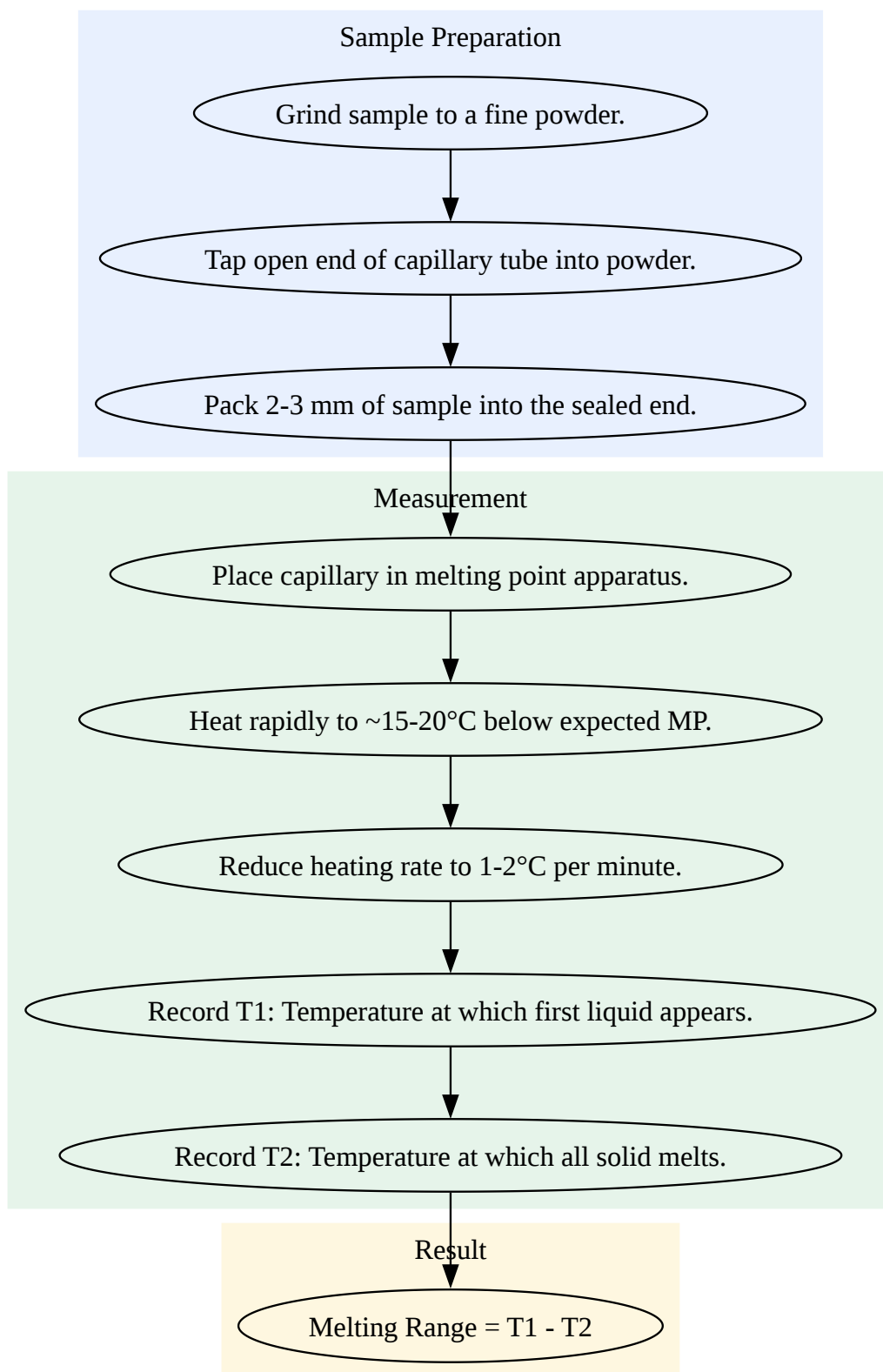
The significant increase in melting point from the non-iodinated analog (3-Amino-2-chloropyridine) to the target compound is expected. The much heavier iodine atom increases the molecular weight and enhances van der Waals forces, requiring more energy to break the crystal lattice.

Experimental Protocols for Property Determination

For researchers synthesizing or utilizing 3-Amino-2-chloro-5-iodopyridine, direct experimental determination of its physical properties is essential for identity confirmation, purity assessment, and predicting its behavior in subsequent reactions or formulations.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically $< 2\text{ }^{\circ}\text{C}$) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.



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Caption: Decision tree for systematic solubility characterization.

Detailed Protocol:

- **Initial Test:** In a small test tube, add approximately 25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If it dissolves, the compound is polar.
- **Acid Test:** If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous HCl. Shake vigorously. Solubility indicates the presence of a basic functional group (the amino group).
- **Base Test:** If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH in a separate test tube. Solubility would indicate an acidic functional group, which is not expected for this molecule.
- **Organic Solvents:** Test solubility in common organic solvents of varying polarity, such as hexane (nonpolar), dichloromethane (DCM), and ethanol (polar protic). This helps in selecting appropriate solvents for reactions, purification, and spectroscopic analysis.

3.3. Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Protocol for Solid-State FT-IR (Thin Film Method):

- **Solution Preparation:** Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
- **Plate Preparation:** Place one drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
- **Film Formation:** Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- **Spectrum Acquisition:** Place the plate in the spectrometer's sample holder and acquire the spectrum. A background scan should be run first.

Expected Characteristic Absorptions:

- **N-H Stretching:** 3300-3500 cm^{-1} (likely two bands for the primary amine, $-\text{NH}_2$)
- **Aromatic C-H Stretching:** 3000-3100 cm^{-1}
- **C=C and C=N Stretching (Aromatic Ring):** 1400-1600 cm^{-1}
- **N-H Bending:** 1550-1650 cm^{-1}

- C-Cl Stretching: 600-800 cm^{-1}
- C-I Stretching: 500-600 cm^{-1}

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for NMR Sample Preparation:

- Sample Weighing: Accurately weigh 10-25 mg of the compound for ^1H NMR or 50-100 mg for ^{13}C NMR. 2[8]. Solvent Addition: Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial. Chloroform-d (CDCl_3) is a common first choice. 3[9][10]. Transfer and Filtration: Transfer the solution to a clean NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent peak broadening. 4[10]. Analysis: The prepared sample is placed in the NMR spectrometer for analysis.

Predicted ^1H NMR Spectrum: The structure has two aromatic protons. Their chemical shifts will be influenced by the surrounding substituents. The amino group protons will likely appear as a broad singlet.

Predicted ^{13}C NMR Spectrum: The spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The carbons bonded to the electronegative Cl, I, and N atoms will be shifted downfield.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for volatile, thermally stable compounds.

Protocol for EI-MS Analysis:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
- Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

- Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum:

- Molecular Ion (M^+): A prominent peak should be observed at m/z corresponding to the molecular weight (254.46 g/mol). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio) and one iodine atom.
- Fragment Ions: Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms (I or Cl) and cleavage of the pyridine ring.

[11][12]### 4. Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-2-chloro-5-iodopyridine is not widely available, data from closely related compounds like 3-Amino-2-chloropyridine and other halo-aminopyridines should be used to guide handling procedures.

[13][14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. *[13]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. *[13][15] Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. *[14] First Aid:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [13] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [13] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [13] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

[13]### 5. Conclusion

3-Amino-2-chloro-5-iodopyridine is a valuable chemical intermediate with defined, albeit limited, published physical property data. Its melting point of 128-133 °C is indicative of a stable crystalline solid. This guide provides not only the known data but also a framework for its comprehensive characterization. By employing the detailed experimental protocols for melting

point, solubility, and spectroscopic analysis (FT-IR, NMR, MS), researchers can confidently verify the identity and purity of their material, enabling its effective use in advanced synthesis and research applications.

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